1-Chloro-4-(3,4-dichlorophenyl)phthalazine
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Overview
Description
1-Chloro-4-(3,4-dichlorophenyl)phthalazine is a chemical compound with the molecular formula C14H7Cl3N2 and a molecular weight of 309.58 g/mol . This compound is characterized by the presence of a phthalazine ring substituted with chlorine and dichlorophenyl groups. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(3,4-dichlorophenyl)phthalazine typically involves the reaction of phthalazine derivatives with chlorinating agents. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions . This method is favored for its efficiency and environmental friendliness.
Industrial Production Methods
Industrial production of this compound often employs large-scale chlorination processes. These processes utilize chlorinating agents such as thionyl chloride or phosphorus pentachloride in the presence of a suitable solvent. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-4-(3,4-dichlorophenyl)phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Major Products Formed
Oxidation: Formation of phthalazine oxides.
Reduction: Formation of phthalazine derivatives with reduced chlorine content.
Substitution: Formation of various substituted phthalazine compounds depending on the nucleophile used.
Scientific Research Applications
1-Chloro-4-(3,4-dichlorophenyl)phthalazine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 1-Chloro-4-(3,4-dichlorophenyl)phthalazine involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound also interacts with cellular pathways involved in inflammation and cell proliferation, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-4-(3,4-dichlorophenyl)-3,4-dihydronaphthalene: Similar in structure but differs in the presence of a dihydronaphthalene ring.
4-(3,4-Dichlorophenyl)-4-oxo-2-butenoic acid: Contains a butenoic acid group instead of a phthalazine ring.
3,4-Dichlorophenethylamine: Lacks the phthalazine ring and has an amine group instead.
Uniqueness
1-Chloro-4-(3,4-dichlorophenyl)phthalazine is unique due to its specific substitution pattern on the phthalazine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-chloro-4-(3,4-dichlorophenyl)phthalazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N2/c15-11-6-5-8(7-12(11)16)13-9-3-1-2-4-10(9)14(17)19-18-13/h1-7H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUQPXAJMHDHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NN=C2Cl)C3=CC(=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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